molecular formula C21H22FN5O2 B2797761 1-(3-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946356-23-6

1-(3-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Katalognummer B2797761
CAS-Nummer: 946356-23-6
Molekulargewicht: 395.438
InChI-Schlüssel: GBMBCVGVJADERQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, also known as MK-6482, is a novel small molecule inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α). HIF-2α is a transcription factor that plays a crucial role in the regulation of cellular responses to hypoxia, or low oxygen levels. HIF-2α has been implicated in the pathogenesis of several types of cancer, including renal cell carcinoma (RCC), and targeting HIF-2α has emerged as a promising therapeutic strategy for the treatment of these cancers.

Wissenschaftliche Forschungsanwendungen

  • Cancer Research :

    • A study by Li et al. (2019) developed a series of receptor tyrosine kinase inhibitors related to 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea. These compounds demonstrated potent activity against human chronic myeloid leukemia (CML) cell line K562 and showed minimal cellular toxicity. They were considered promising for further development as CML and cancer treatments (Li et al., 2019).
    • Research by Li et al. (2016) on pyrazolo[3,4-d]pyrimidine derivatives, a class related to the compound , showed significant antipsoriatic effects in a psoriatic animal model. These findings suggest potential applications in psoriasis treatment (Li et al., 2016).
  • Antioxidant Activity :

    • George et al. (2010) explored the antioxidant activity of derivatives related to the compound, indicating its potential utility in the development of antioxidant agents (George et al., 2010).
  • Antimicrobial Applications :

    • Rana et al. (2009) investigated the antimicrobial activity of pyrazolo[5,4-d]pyrimidine derivatives. Their findings suggest the utility of these compounds, including 1-(3-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, in developing antimicrobial agents (Rana et al., 2009).
  • Phosphorus-Fluorine Chemistry :

    • Research by Dunmur & Schmutzler (1971) on fluorophosphoranes is relevant due to the fluorine component of the compound. This study contributes to the understanding of fluorine chemistry, which is crucial for the synthesis and application of fluoro-containing compounds like 1-(3-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea (Dunmur & Schmutzler, 1971).
  • Neuropharmacology :

    • Studies on derivatives of urea compounds, such as those by Rasmussen et al. (1978), have shown anxiolytic and muscle-relaxant properties, indicating potential applications in neuropharmacology and central nervous system disorders (Rasmussen et al., 1978).
  • Antiviral Research :

    • Research on 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives by Selivanov et al. (2017) demonstrated pronounced antiviral activity against smallpox vaccine virus, suggesting potential applications in antiviral drug development (Selivanov et al., 2017).
  • Molecular Imaging in Angiogenesis :

    • Ilovich et al. (2008) synthesized VEGFR-2/PDGFR dual inhibitors based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton for molecular imaging of angiogenesis. This research is significant for understanding the role of similar urea derivatives in imaging and targeting vascular processes (Ilovich et al., 2008).

Eigenschaften

IUPAC Name

1-(3-fluorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-3-11-29-20-13-19(23-14(2)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)12-18/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMBCVGVJADERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.